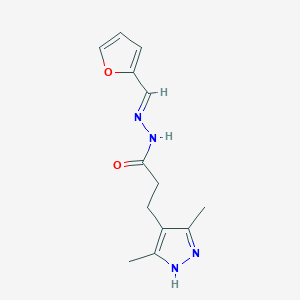
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(furan-2-ylmethylene)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(furan-2-ylmethylene)propanehydrazide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(furan-2-ylmethylene)propanehydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and furan-2-carboxylic acid hydrazide. The reaction conditions often include solvents like ethanol or methanol under reflux, which facilitate the formation of the hydrazone linkage. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and furan exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrate antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 64 to 512 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines. In vitro assays reveal that certain derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest at different phases. The IC50 values for these compounds often range from 5 to 15 µM, indicating promising anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The presence of hydrogen-bonding interactions in these structures is crucial for their binding affinity .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various hydrazone derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, with results indicating a clear zone of inhibition comparable to standard antibiotics .
Study 2: Anticancer Potential
Another research effort focused on the anticancer effects of similar pyrazole derivatives on MCF-7 breast cancer cells. The study demonstrated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treated cells showed increased apoptotic markers compared to untreated controls .
Data Summary
| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|
| Antibacterial | 64 - 512 µg/mL | Staphylococcus aureus, E. coli |
| Anticancer | 5 - 15 µM | MCF-7 breast cancer cells |
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-12(10(2)16-15-9)5-6-13(18)17-14-8-11-4-3-7-19-11/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)(H,17,18)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYLENRKQDIKRF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














